N-(4-bromophenyl)-3-(2-furyl)acrylamide
Description
Overview of Acrylamide (B121943) Derivatives in Pharmaceutical Research
Acrylamide and its derivatives are a class of organic compounds characterized by a carbonyl group conjugated with a carbon-carbon double bond. This structural feature, known as an α,β-unsaturated carbonyl system, renders the molecule susceptible to Michael addition reactions, a key mechanism through which many biologically active acrylamides exert their effects by forming covalent bonds with biological nucleophiles such as cysteine residues in proteins.
Significance of Furan (B31954) and Bromophenyl Moieties in Bioactive Compounds
The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. This moiety is a common feature in a multitude of natural products and synthetic compounds with significant biological activities. The presence of the oxygen atom and the aromatic nature of the furan ring allow it to participate in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. Furan-containing compounds have been reported to exhibit diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.
The bromophenyl moiety, a phenyl group substituted with a bromine atom, is another crucial component in drug design. The bromine atom is a lipophilic, electron-withdrawing group that can enhance a molecule's ability to cross cell membranes and can influence its metabolic stability. Furthermore, the bromine atom can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. The incorporation of a bromophenyl group has been shown to be advantageous in the development of various therapeutic agents, contributing to enhanced potency and selectivity. A 2022 study highlighted the synthesis and antibacterial activities of N-(4-bromophenyl)furan-2-carboxamide derivatives against clinically isolated drug-resistant bacteria. nih.gov
Research Rationale and Scope for N-(4-bromophenyl)-3-(2-furyl)acrylamide
The rationale for the focused investigation of this compound stems from the synergistic potential of its constituent parts. The acrylamide core provides a reactive center for potential covalent interactions with therapeutic targets. The furan ring offers a scaffold for establishing crucial binding interactions, while the bromophenyl group can enhance the compound's pharmacokinetic properties and contribute to its binding affinity.
The scope of research into this compound and its analogues encompasses their synthesis, chemical characterization, and comprehensive evaluation of their biological activities. Key areas of investigation include their potential as anticancer, antimicrobial, and anti-inflammatory agents. While specific, in-depth research on this compound is still emerging, the foundational knowledge of its constituent moieties provides a strong impetus for its exploration as a lead compound in drug discovery programs. The exploration of such hybrid molecules is a promising strategy in the ongoing effort to develop novel and effective therapeutic interventions for a range of human diseases.
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-(4-bromophenyl)-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-10-3-5-11(6-4-10)15-13(16)8-7-12-2-1-9-17-12/h1-9H,(H,15,16)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUWNPYJZRNBLK-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of N 4 Bromophenyl 3 2 Furyl Acrylamide
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction Analysis
No published single crystal X-ray diffraction data for N-(4-bromophenyl)-3-(2-furyl)acrylamide was found. This analysis is crucial for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the crystalline state. Without experimental data, a table of crystallographic parameters cannot be generated.
Elemental Analysis for Empirical Formula Validation
Specific experimental results from the elemental analysis of this compound are not reported in the available literature. This technique is used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound to validate its empirical formula. While the theoretical percentages can be calculated from the molecular formula (C₁₃H₁₀BrNO₂), experimental validation is a necessary step in the characterization of a newly synthesized compound.
Exploration of Biological Activities and Underlying Mechanisms for N 4 Bromophenyl 3 2 Furyl Acrylamide Analogues
Investigation of Antimicrobial Potential
Analogues of N-(4-bromophenyl)-3-(2-furyl)acrylamide have demonstrated significant potential as antimicrobial agents, with studies highlighting their efficacy against both drug-resistant bacteria and various fungal strains.
The rise of drug-resistant bacteria presents a major global health challenge, necessitating the development of novel antimicrobial compounds. nih.gov Research into N-(4-bromophenyl)furan-2-carboxamide, a close analogue of the target compound, has revealed potent antibacterial activity. This compound was found to be particularly effective against clinically isolated drug-resistant bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Notably, its efficacy against NDM-positive A. baumannii was superior to several commercially available drugs. nih.gov
Further studies on related structures have reinforced these findings. A series of N-(4-bromophenyl)benzamide derivatives were synthesized and evaluated for their antibacterial properties. One compound, in particular, showed excellent activity against both Bacillus subtilis and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Similarly, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been identified as good antibacterial agents against extended-spectrum β-lactamase (ESBL)-producing E. coli. mdpi.com
| Compound Analogue | Bacterial Strain | Activity (MIC) | Source |
|---|---|---|---|
| N-(4-bromophenyl)benzamide derivative | B. subtilis | 6.25 µg/mL | nanobioletters.com |
| N-(4-bromophenyl)benzamide derivative | E. coli | 3.12 µg/mL | nanobioletters.com |
| N-(4-bromophenyl)furan-2-carboxamide | NDM-positive A. baumannii | Effective | nih.gov |
| N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues | ESBL-producing E. coli | Good | mdpi.com |
In addition to antibacterial effects, acrylamide (B121943) derivatives have been investigated for their antifungal properties. researchgate.netnih.gov A study involving pyridine (B92270) derivatives, including an N'-(3-bromophenyl) acetohydrazide structure, showed that several synthesized compounds exhibited good anti-fungal activity when compared to the reference drug Ketoconazole. semanticscholar.org Another research effort focused on crosslinked terpolymers containing acrylamide and acrylonitrile, which demonstrated promising antifungal activity. nih.govresearchgate.net Specifically, a terpolymer composed of acrylamide, acrylonitrile, and acrylamido-2-methylpropane sulphonic acid was highlighted for its notable anti-fungal effects. nih.gov Certain N-arylazole acetamide derivatives have also shown significant activity against various Candida species, with MIC values below 32 micrograms/ml. nih.gov
Anticancer and Cytotoxic Activity Evaluation
The cytotoxic potential of this compound analogues against various cancer cell lines has been a key area of research, with studies revealing significant antiproliferative effects and uncovering the underlying molecular mechanisms.
A range of acrylamide-based compounds have demonstrated potent cytotoxic activity against human cancer cell lines. A series of acrylamide–PABA hybrids were evaluated, and the analogue featuring a furan (B31954) group in the acrylamide moiety—structurally very similar to the target compound—was identified as the most potent antiproliferative agent against the MCF-7 breast cancer cell line, with an IC50 value of 1.83 μM. nih.gov This activity was superior to the reference agent colchicine. nih.gov
Another study on 3-(4-chlorophenyl) acrylic acid and acrylate ester derivatives, which are also acrylamide analogues, reported strong cytotoxic effects against the MDA-MB-231 human breast carcinoma cell line. The most active acrylic acid compound demonstrated an IC50 value of 3.24 ± 0.13 μM. researchgate.netnih.gov Furthermore, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were screened for anticancer activity, with two compounds being identified as the most active against the MCF-7 breast cancer cell line. researchgate.net
| Compound Analogue | Cancer Cell Line | Activity (IC50) | Source |
|---|---|---|---|
| Acrylamide–PABA hybrid (with furan group) | MCF-7 (Breast) | 1.83 µM | nih.gov |
| 3-(4-chlorophenyl)acrylic acid derivative | MDA-MB-231 (Breast) | 3.24 ± 0.13 µM | researchgate.netnih.gov |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | MCF-7 (Breast) | Most Active | researchgate.net |
Research into the antiproliferative mechanisms of these acrylamide analogues has revealed that their cytotoxic effects are often linked to the disruption of microtubule dynamics. The highly potent acrylamide–PABA hybrid with a furan group was found to exert its effect through anti-tubulin activity, which promotes apoptosis. nih.gov This was evidenced by the increased expression of apoptotic markers such as p53, Bax, and caspase 9. nih.gov
Similarly, studies on 3-(4-chlorophenyl)acrylate derivatives showed that their mechanism involves the inhibition of β-tubulin polymerization. researchgate.netnih.gov This disruption of microtubule function leads to cell cycle arrest at the G2/M phase, ultimately inducing cellular death. researchgate.netnih.gov This ability to interfere with the cell cycle is a key characteristic of many effective anticancer agents.
Other Pharmacological Activities of Related Compounds (e.g., Anticonvulsant activity)
Beyond antimicrobial and anticancer applications, related amide structures have been explored for other pharmacological activities, notably as anticonvulsant agents. In a study on new N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives, several compounds showed promising anticonvulsant activities in maximal electroshock (MES) seizure models. nih.gov The most active compound exhibited a protective index significantly higher than many existing drugs. nih.gov
Another study synthesized N-arylazole acetamide derivatives and tested them for anticonvulsant properties. Most of the compounds demonstrated anticonvulsant activity with low neurotoxicity. nih.gov One derivative carrying a 1,2,4-triazole moiety was found to be particularly active in the MES test, with an ED50 of 64.9 mg/kg. nih.gov These findings indicate that the core amide structure present in this compound is a versatile scaffold for developing compounds with a range of pharmacological effects.
General Mechanisms of Action for Acrylamide-Containing Scaffolds in Biological Systems
The biological activities of compounds featuring an acrylamide scaffold, such as this compound, are intrinsically linked to the chemical reactivity of the acrylamide functional group. This group contains an α,β-unsaturated carbonyl system which acts as an electrophile. nih.gov This inherent reactivity allows these molecules to form stable, covalent bonds with biological macromolecules, which is a primary mechanism driving their pharmacological or toxicological effects. The specific biological outcome is determined by both the reactivity of the acrylamide "warhead" and the nature of the molecular scaffold to which it is attached, as the scaffold guides the molecule to particular biological targets. acs.org
Molecular Interactions with Identified Biological Targets
The principal mechanism of action for acrylamide derivatives at the molecular level is the formation of covalent adducts with biological nucleophiles through a process known as a Michael addition reaction. nih.govnih.govacs.org In this reaction, the electrophilic β-carbon of the α,β-unsaturated system is attacked by a nucleophile, leading to the formation of a stable covalent bond. nih.gov
Key Biological Nucleophiles:
Protein Cysteine Residues: The most prominent targets are the sulfhydryl (thiol) groups of cysteine residues within proteins. nih.govoup.com The thiolate anion of a deprotonated cysteine is a soft nucleophile that readily reacts with the soft electrophile of the acrylamide moiety. nih.gov This irreversible binding can alter the protein's structure and function, leading to inhibition of enzymes or disruption of protein-protein interactions. Research indicates that the local microenvironment, such as the presence of nearby positively charged amino acids like lysine and arginine, can enhance the reactivity of acrylamide with specific cysteine residues. nih.gov
Glutathione (GSH): Acrylamide derivatives react rapidly with glutathione, a critical intracellular antioxidant tripeptide that contains a free thiol group. acs.org This conjugation is often a detoxification pathway, but extensive reaction can lead to the depletion of cellular GSH pools, disturbing the redox balance of the cell. acs.orgoup.com
Nucleic Acids: While proteins are the primary targets, some electrophilic compounds have been shown to react with nucleic acids. acs.org The acrylamide metabolite, glycidamide, is known to form adducts with DNA bases. acs.org Furthermore, recent studies in covalent drug design have revealed that electrophiles commonly used for targeting proteins can also covalently modify RNA, with guanine residues being a potential target. acs.org
The role of the non-covalent portion of the molecule (the scaffold) is crucial for target specificity. The scaffold provides the necessary non-covalent interactions that position the reactive acrylamide group in the correct orientation within a target's binding pocket, facilitating an efficient covalent reaction. acs.org This principle is actively exploited in the design of targeted covalent inhibitors, for example, against kinases in cancer therapy. nih.gov
| Biological Target | Specific Nucleophile | Type of Interaction | Consequence of Interaction |
|---|---|---|---|
| Proteins (e.g., enzymes, structural proteins) | Cysteine Thiol Group (-SH) | Covalent (Michael Addition) | Alteration of protein structure and function; enzyme inhibition. |
| Glutathione (GSH) | Cysteine Thiol Group (-SH) | Covalent (Conjugation) | Depletion of cellular antioxidant capacity. |
| RNA | Guanine | Covalent (Alkylation) | Potential disruption of RNA structure and function. |
Cellular Pathways Modulated by Acrylamide Derivatives
The molecular interactions initiated by acrylamide-containing compounds trigger disruptions and modulations of various critical cellular pathways. These perturbations are often interconnected and can lead to a range of cellular responses, from adaptation to cell death.
Key Modulated Pathways:
Oxidative Stress Response: The depletion of glutathione (GSH) by acrylamide derivatives disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS) and a state of oxidative stress. acs.org This activates the Nuclear Factor Erythroid 2-related Factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway, a primary regulator of the antioxidant response. acs.org The reaction can be triggered by ROS or by the direct binding of the electrophilic acrylamide to cysteine sensors on Keap1.
Protein Kinase Signaling: Acrylamide and its derivatives have been shown to modulate the activity of key signaling kinases. For instance, studies on acrylamide-induced neurotoxicity have demonstrated the activation of Protein Kinase C (PKC) and extracellular signal-regulated kinase (ERK), while also affecting the AMP-activated protein kinase (AMPK) pathway. nih.gov The interplay between these pathways can ultimately determine the fate of the cell. nih.gov
Cellular Senescence: Exposure to acrylamide derivatives can induce a state of premature cellular senescence. nih.gov This process is often mediated by the activation of stress-sensing pathways, including the p38 mitogen-activated protein kinase (MAPK) and the p53 tumor suppressor pathways. nih.gov Activation of these pathways leads to the expression of cell cycle inhibitors like p21, resulting in a stable cell cycle arrest. nih.gov
Autophagy: The cellular stress induced by acrylamide compounds can modulate autophagy, the process of cellular self-digestion and recycling of damaged organelles. nih.gov Studies have shown that acrylamide can increase the levels of autophagy markers like beclin-1 and LC3-II. nih.gov However, this process can be complex, as impaired autophagic flux (a blockage in the final degradation steps) can lead to the accumulation of autophagosomes, contributing to cytotoxicity. nih.gov
| Cellular Pathway | Key Molecular Mediators | Resulting Biological Effect |
|---|---|---|
| Oxidative Stress Response | GSH, ROS, Nrf2, Keap1 | Induction of antioxidant enzymes, cellular damage if overwhelmed. |
| Protein Kinase Signaling | PKC, AMPK, ERK | Modulation of cell survival, proliferation, and neurotoxicity. |
| Cellular Senescence | p38 MAPK, p53, p21 | Irreversible cell cycle arrest. |
| Autophagy | Beclin-1, LC3-II, p62 | Can be protective (removal of damaged components) or cytotoxic (if flux is impaired). |
Structure Activity Relationship Sar Studies of N 4 Bromophenyl 3 2 Furyl Acrylamide Derivatives
Impact of Substitutions on the Furan (B31954) Ring on Bioactivity
Research on related furan-containing compounds has shown that the introduction of different substituents can lead to a wide range of biological responses, including antimicrobial, anticancer, and anti-inflammatory activities. nih.govnih.gov For instance, in a series of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, various substitutions on the furan ring were found to influence their antimicrobial activity. nih.gov While direct SAR studies on N-(4-bromophenyl)-3-(2-furyl)acrylamide with a systematically varied furan ring are limited, we can infer potential trends from analogous series.
It is hypothesized that introducing electron-withdrawing groups (e.g., nitro, cyano) at the 5-position of the furan ring could enhance the electrophilicity of the acrylamide's β-carbon, potentially increasing its reactivity as a Michael acceptor and thus modulating its interaction with nucleophilic residues in target proteins. nih.gov Conversely, electron-donating groups (e.g., methyl, methoxy) might alter the electronic distribution and steric bulk, which could either enhance or diminish binding affinity depending on the specific target's active site topology.
A hypothetical SAR study could involve the synthesis and evaluation of derivatives with substitutions at the 5-position of the furan ring, as depicted in the table below.
| Compound | R (Substitution on Furan Ring) | Predicted Impact on Bioactivity |
| Parent | H | Baseline activity |
| Derivative 1 | 5-NO₂ | Potential for increased activity due to enhanced electrophilicity. |
| Derivative 2 | 5-CH₃ | Potential for altered activity due to increased steric bulk and electron-donating effect. |
| Derivative 3 | 5-Cl | Potential for modified activity due to electronic and steric changes. |
| Derivative 4 | 5-OCH₃ | Potential for altered activity due to electron-donating and steric effects. |
Further empirical studies are necessary to validate these predictions and to fully elucidate the impact of furan ring substitutions on the bioactivity of this class of compounds.
Influence of Modifications on the Bromophenyl Moiety on Biological Activity
Studies on various classes of N-phenylacrylamide derivatives have demonstrated that the nature and position of substituents on the phenyl ring are critical for their biological activity. ekb.egnih.gov For example, in a series of phenyl acrylamide (B121943) derivatives investigated as non-nucleoside anti-HBV agents, modifications on the phenyl ring led to significant variations in potency. ekb.eg
Replacing the bromine atom with other halogens (e.g., fluorine, chlorine) or with different electron-withdrawing or electron-donating groups would likely alter the compound's bioactivity. A fluoro substituent, for instance, might enhance binding affinity and metabolic stability. nih.gov The position of the substituent is also crucial; moving the bromine from the para to the ortho or meta position would change the molecule's geometry and electronic distribution, likely impacting its interaction with a biological target.
The following table outlines potential modifications to the bromophenyl moiety and their predicted influence on biological activity.
| Compound | Substitution on Phenyl Ring | Predicted Impact on Bioactivity |
| Parent | 4-Br | Baseline activity |
| Derivative 5 | 4-F | Potential for enhanced binding affinity and metabolic stability. nih.gov |
| Derivative 6 | 4-Cl | Similar lipophilicity and electronic effects to bromo, potentially similar activity. |
| Derivative 7 | 4-CH₃ | Increased lipophilicity and electron-donating character may alter activity. |
| Derivative 8 | 3-Br | Altered molecular geometry could lead to a change in binding mode and activity. |
| Derivative 9 | 2,4-diBr | Increased lipophilicity and steric hindrance may impact activity and selectivity. |
Systematic modification of the bromophenyl ring is a key strategy for optimizing the therapeutic potential of this compound derivatives.
Role of the Acrylamide Linker in Modulating Bioactivity
The acrylamide group is a critical pharmacophore in many biologically active molecules, often acting as a Michael acceptor that can form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of target enzymes. ekb.egsemanticscholar.org This covalent interaction can lead to irreversible inhibition and prolonged biological effects. The reactivity of the acrylamide linker is finely tuned by the electronic properties of the adjacent furan and phenyl rings.
The flexibility and length of the linker connecting the two aromatic rings can also significantly impact bioactivity. researchgate.netnih.gov While the acrylamide linker in the parent compound is relatively rigid, modifications to introduce more flexibility or to alter its length could influence how the molecule fits into a binding pocket. For example, replacing the acrylamide with a propanamide linker would remove the reactive Michael acceptor and increase conformational flexibility, which could drastically alter the mode of action and biological activity.
Furthermore, substitutions on the α- or β-positions of the acrylamide moiety can modulate its reactivity. An electron-withdrawing group at the α-position can increase the electrophilicity of the β-carbon, while bulky substituents at either position can introduce steric hindrance that may affect the rate of covalent bond formation. researchgate.net
The table below illustrates how modifications to the acrylamide linker could modulate bioactivity.
| Linker Modification | Structural Change | Predicted Impact on Bioactivity |
| α-Methylation | Addition of a methyl group at the α-position. | May decrease reactivity due to steric hindrance, potentially increasing selectivity. |
| β-Methylation | Addition of a methyl group at the β-position. | May alter the electronic properties and steric accessibility of the Michael acceptor. |
| Linker Extension | Insertion of a methylene (B1212753) group (e.g., butenamide). | Increased flexibility and length could alter binding affinity and selectivity. |
| Saturation | Reduction of the double bond (propanamide). | Loss of Michael acceptor activity, likely leading to a different biological profile. |
Stereochemical Considerations and E/Z Isomerism in Acrylamide Derivatives
In solution, acrylamides can exist as a mixture of E and Z isomers, with the E isomer often being the thermodynamically more stable and predominant form. nih.gov The specific geometry of the acrylamide double bond can dictate the relative orientation of the furan and bromophenyl rings, which is critical for establishing specific interactions with a receptor or enzyme.
For instance, the E-isomer might adopt a more linear and extended conformation, allowing it to span a binding site and interact with distinct subpockets. The Z-isomer, on the other hand, would have a more bent and compact shape, which might be favored by a different binding site or could lead to steric clashes that prevent binding.
| Isomer | Relative Orientation of Furan and Bromophenyl Groups | Predicted Biological Implication |
| E-isomer | On opposite sides of the double bond (trans). | Likely the more stable and potentially more active isomer due to a more extended conformation. |
| Z-isomer | On the same side of the double bond (cis). | A more compact conformation that could lead to different binding properties or reduced activity due to steric hindrance. |
The stereochemical configuration of the acrylamide double bond is a critical factor that must be controlled and characterized during the synthesis and biological testing of these derivatives to establish a clear and accurate structure-activity relationship.
Computational and Theoretical Investigations of N 4 Bromophenyl 3 2 Furyl Acrylamide
In Silico Prediction of Pharmacokinetic Profiles (ADME)No papers or databases containing in silico predictions of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties for N-(4-bromophenyl)-3-(2-furyl)acrylamide were discovered during the search.
Due to the lack of specific research data for this compound across all requested computational and theoretical domains, it is not possible to generate the thorough, informative, and scientifically accurate article as outlined. Proceeding would require fabricating data, which is against the fundamental principles of scientific accuracy.
Conclusion and Future Research Directions
Summary of Current Knowledge on N-(4-bromophenyl)-3-(2-furyl)acrylamide
This compound is a synthetic organic compound belonging to the acrylamide (B121943) class, which is known for a wide range of biological activities. The core structure, featuring a furan (B31954) moiety linked to an N-aryl substituted acrylamide, has been a scaffold of interest in medicinal chemistry. Research on analogous compounds suggests that molecules in this class possess potential antimicrobial, antifungal, and anticancer properties. ontosight.ai For instance, the closely related analog, N-(4-fluorophenyl)-3-(2-furyl)acrylamide, has been noted for its potential in these areas.
The furan ring is a key heterocyclic structure found in numerous natural and synthetic bioactive compounds, contributing to molecular stability and reactivity. nih.gov The acrylamide group acts as a versatile linker and a Michael acceptor, which can be crucial for covalent interactions with biological targets. frontiersin.org The 4-bromophenyl group significantly influences the molecule's lipophilicity and electronic properties, which can modulate its pharmacokinetic profile and binding affinity to target proteins. While specific biological data for this compound is not extensively documented in publicly accessible literature, the activities of its analogs provide a strong rationale for its investigation as a potential therapeutic agent.
Unexplored Avenues in Synthetic Methodologies and Derivatization
The conventional synthesis of N-substituted acrylamides often involves the reaction of an appropriate amine with acryloyl chloride or a substituted cinnamic acid. researchgate.netuobaghdad.edu.iq While effective, these methods present opportunities for innovation.
Future Synthetic Directions:
Green Chemistry Approaches: Future work could focus on developing more environmentally benign synthetic routes. This might include using solvent-free "green chemistry" techniques or employing enzymatic catalysis to improve sustainability and reduce hazardous waste. researchgate.net
Novel Catalytic Systems: The exploration of novel catalysts for C-N bond formation could lead to more efficient and higher-yielding syntheses. Palladium-catalyzed cross-coupling reactions, for instance, have been used for similar amide syntheses and could be optimized for this class of compounds.
Flow Chemistry: Implementing continuous flow synthesis could offer advantages in terms of safety, scalability, and reaction control, allowing for rapid production of a library of derivatives for screening.
Derivatization Strategies: Systematic derivatization of the this compound scaffold is a critical unexplored avenue. A focused medicinal chemistry campaign could explore modifications at three key positions:
The Phenyl Ring: Replacing the bromine atom with other halogens (Cl, I) or with electron-donating/-withdrawing groups (e.g., -OCH₃, -CF₃, -NO₂) could fine-tune the electronic properties and binding interactions.
The Furan Ring: Bioisosteric replacement of the furan with other five- or six-membered heterocycles (e.g., thiophene, pyridine (B92270), thiazole) could significantly alter the biological activity profile. ontosight.ai
The Acrylamide Linker: Modification of the α,β-unsaturated system, for instance by adding substituents, could alter its reactivity as a Michael acceptor and its geometric conformation, thereby influencing target specificity.
Advancements in Mechanistic Elucidation of Biological Activities
A significant gap in the current knowledge is the precise molecular mechanism of action. While related compounds are known to induce apoptosis or act as antimicrobials, the specific biological targets are often not identified. nih.gov Future research must prioritize mechanistic studies to understand how this compound exerts its effects at a molecular level.
Key Research Questions:
Target Identification: What specific enzymes, receptors, or proteins does this compound interact with? Techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) could be employed to pull down and identify binding partners.
Covalent Modification: Given the reactivity of the acrylamide moiety, it is crucial to investigate if the compound acts as a covalent inhibitor. frontiersin.org Mass spectrometry-based studies could identify covalent adducts with target proteins, particularly on cysteine residues. frontiersin.org
Pathway Analysis: If the compound shows anticancer activity, it will be essential to determine its impact on key signaling pathways involved in cell proliferation, survival, and apoptosis (e.g., MAPK, PI3K/Akt, p53). For antimicrobial activity, studies should investigate interference with cell wall synthesis, DNA replication, or essential metabolic enzymes. nih.gov
Potential for Rational Drug Design and Development based on SAR and Computational Studies
The future development of this compound as a lead compound will heavily rely on modern drug design strategies, including Structure-Activity Relationship (SAR) and computational studies.
SAR Studies: A systematic synthesis and screening of the derivatives proposed in section 7.2 would be the first step in establishing a robust SAR. This would clarify which structural features are essential for activity (the pharmacophore) and which can be modified to improve potency, selectivity, and pharmacokinetic properties.
Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): Once initial SAR data is available, 2D and 3D-QSAR models can be developed. nih.govnih.gov These models create a statistical correlation between the physicochemical properties of the molecules and their biological activity, allowing for the prediction of the potency of novel, unsynthesized derivatives. nih.govnih.gov
Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound and its analogs within the target's active site. frontiersin.orgqub.ac.uk This provides invaluable insight into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive binding, guiding the design of more potent inhibitors. qub.ac.uk Covalent docking, in particular, would be a promising tool to predict reactive cysteine residues in potential protein targets. frontiersin.org
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions. nih.gov
By integrating these computational tools with synthetic chemistry and biological testing, researchers can move beyond serendipitous discovery toward the rational design of optimized drug candidates based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-bromophenyl)-3-(2-furyl)acrylamide, and how can its purity be validated?
- Synthesis : The compound is typically synthesized via a Heck coupling or Knoevenagel condensation between 4-bromoaniline and furan-containing acryloyl derivatives. For example, (E)-N-(4-bromophenyl)-3-(3,4-dihydroxyphenyl)acrylamide was prepared using a condensation reaction under reflux with a catalytic base (e.g., piperidine) in ethanol .
- Purity Validation : Post-synthesis, purity is confirmed via HPLC (≥98% purity threshold) and characterized using -/-NMR spectroscopy. For instance, -NMR peaks at δ 166.8 (amide carbonyl) and 110.9 (furan C-H) are diagnostic .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : -NMR identifies aromatic protons (δ 7.2–7.8 ppm) and acrylamide protons (δ 6.3–6.8 ppm). -NMR confirms carbonyl (δ ~165–168 ppm) and furyl carbons (δ ~110–145 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 345.12).
- IR : Stretching vibrations for amide (1650–1680 cm) and C-Br (550–600 cm) bonds .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial Activity : Derivatives like (E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide show moderate antibacterial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) .
- Apoptosis Induction : Analogues with dihydroxyphenyl groups exhibit pro-apoptotic effects in cancer cell lines (IC: 12–25 µM) via caspase-3 activation .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound derivatives for enhanced bioactivity?
- Methodology :
- Docking Studies : Use AutoDock Vina to predict binding affinities to targets like polyglutamine aggregates (e.g., ΔG = −9.2 kcal/mol for Huntington’s disease-related proteins) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with cytotoxicity using MLR (multiple linear regression) .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Challenge : Overlapping NMR signals (e.g., furyl vs. aromatic protons).
- Solutions :
- 2D NMR : HSQC and HMBC differentiate - correlations (e.g., furyl C-2 coupling with acrylamide protons) .
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., torsion angles between acrylamide and bromophenyl groups: 5–10°) .
Q. What mechanistic insights explain the compound’s mutagenicity and carcinogenicity?
- Toxicodynamics : Nitrofuran derivatives (e.g., 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide) undergo bioreduction to genotoxic intermediates, forming DNA adducts (e.g., N7-guanine adducts) .
- Metabolic Studies : Cytochrome P450-mediated oxidation generates reactive epoxides, detected via LC-MS/MS in hepatic microsomes .
Q. How do steric and electronic effects influence the compound’s reactivity in multi-step syntheses?
- Steric Effects : Bulky substituents (e.g., trifluoromethyl) reduce reaction yields (e.g., 45% vs. 72% for non-substituted analogues) due to hindered acrylamide formation .
- Electronic Effects : Electron-deficient bromophenyl groups accelerate Michael addition kinetics (k = 0.15 min) compared to methoxy-substituted derivatives (k = 0.08 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
